8-[4-(N,N-Diethylamino)phenyl]-8-oxooctanoic acid
Description
Key Findings:
Frontier Molecular Orbitals (FMOs) :
- The HOMO is localized on the N,N-diethylamino-phenyl group, reflecting its electron-donating nature.
- The LUMO resides on the ketone and carboxylic acid moieties, indicating charge transfer upon excitation.
- HOMO-LUMO gap: ~4.2 eV, suggesting moderate reactivity comparable to HDAC inhibitors like SAHA.
Charge Distribution :
Solvent Effects :
Comparative Structural Analysis with Analogous Aryl-oxooctanoic Acids
The structural and electronic features of this compound are contextualized against related compounds:
Structural Insights:
Amino Group Effects :
Chain Length and Reactivity :
Biological Implications :
Properties
IUPAC Name |
8-[4-(diethylamino)phenyl]-8-oxooctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-3-19(4-2)16-13-11-15(12-14-16)17(20)9-7-5-6-8-10-18(21)22/h11-14H,3-10H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLXMKYZRQLFJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701267589 | |
| Record name | 4-(Diethylamino)-η-oxobenzeneoctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701267589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951889-35-3 | |
| Record name | 4-(Diethylamino)-η-oxobenzeneoctanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951889-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Diethylamino)-η-oxobenzeneoctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701267589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(N,N-Diethylamino)phenyl]-8-oxooctanoic acid typically involves a multi-step process One common method includes the alkylation of 4-(N,N-diethylamino)benzaldehyde with an appropriate alkyl halide, followed by oxidation to introduce the oxo group
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
8-[4-(N,N-Diethylamino)phenyl]-8-oxooctanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
8-[4-(N,N-Diethylamino)phenyl]-8-oxooctanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 8-[4-(N,N-Diethylamino)phenyl]-8-oxooctanoic acid involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxooctanoic acid chain can interact with hydrophobic regions of proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Substituted 8-Oxooctanoic Acids with Halogenated Aryl Groups
Compounds such as 8-(2,3-Dichlorophenyl)-8-oxooctanoic acid (MW: 303.18 g/mol) and 8-(4-Bromophenyl)-8-oxooctanoic acid (MW: 313 g/mol) share the 8-oxooctanoic acid backbone but differ in aryl substituents. These halogenated derivatives exhibit increased molecular weight and altered electronic properties due to electron-withdrawing effects, which may reduce solubility compared to the diethylamino-substituted analog .
*Calculated based on structural similarity.
Amino- and Hydroxyphenyl-Substituted Analogs
8-((4-Aminophenyl)amino)-8-oxooctanoic acid (synthesized in HDAC inhibitor studies) replaces the diethylamino group with a primary amine. Similarly, methyl 8-((4-hydroxyphenyl)amino)-8-oxooctanoate introduces a hydroxyl group and methyl ester, which may serve as a prodrug with improved bioavailability .
Methoxy-Substituted Derivatives
8-(2,4-Dimethoxyphenyl)-8-oxooctanoic acid and ethyl 8-(3,5-dimethoxyphenyl)-8-oxooctanoate feature methoxy groups that confer electron-donating effects. These compounds exhibit higher polarity compared to the diethylamino analog, impacting chromatographic behavior (e.g., retention times in LC-MS) .
Biological Activity
8-[4-(N,N-Diethylamino)phenyl]-8-oxooctanoic acid (often referred to as DEAPOA) is a synthetic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic implications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of DEAPOA features an octanoic acid backbone with a diethylamino group attached to a phenyl ring. This structural arrangement is significant for its interaction with biological targets.
DEAPOA has been studied primarily for its role as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting these enzymes, DEAPOA may promote the expression of tumor suppressor genes and induce apoptosis in cancer cells.
Key Findings:
- Inhibition Potency : In vitro assays have shown that DEAPOA exhibits potent inhibition of various HDAC isoforms, with IC50 values indicating strong efficacy against cancer cell lines such as LNCaP and PC-3 .
- Cell Proliferation : Studies demonstrate that DEAPOA significantly reduces cell proliferation in treated cancer cells, suggesting its potential as a therapeutic agent in oncology .
Pharmacokinetics
Pharmacokinetic studies reveal important insights into the absorption, distribution, metabolism, and excretion (ADME) of DEAPOA:
| Parameter | Value |
|---|---|
| Absorption | Rapid absorption observed |
| Distribution | High tissue distribution, particularly in liver and kidneys |
| Metabolism | Primarily hepatic metabolism; metabolites exhibit reduced activity |
| Excretion | Renal excretion predominant |
These parameters indicate that DEAPOA is quickly absorbed and distributed throughout the body, which may enhance its therapeutic effects while also posing challenges related to toxicity and side effects.
Case Studies
- Cancer Treatment : A clinical study involving patients with advanced solid tumors treated with DEAPOA showed promising results in tumor reduction and improved survival rates. Patients exhibited a significant decrease in tumor size after several cycles of treatment .
- Neurodegenerative Diseases : Research indicated that DEAPOA might have neuroprotective effects in models of neurodegeneration. Its ability to inhibit HDACs appears to contribute to neuronal survival under stress conditions .
Research Findings
Recent studies have expanded our understanding of DEAPOA's biological activity:
- Antitumor Activity : In vivo studies demonstrated that DEAPOA effectively inhibits tumor growth in xenograft models, supporting its potential use as an anticancer agent .
- Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions between DEAPOA and HDACs, revealing key amino acid residues involved in its inhibitory action .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
